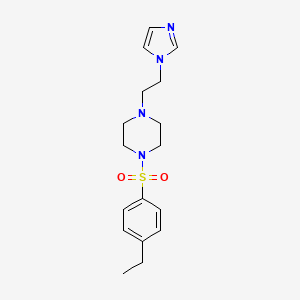

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a heterocyclic compound and it’s present in important biological compounds, which include the amino acid histidine, which is a part of many proteins .

Synthesis Analysis

Imidazole compounds can be synthesized using several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Radziszewski reaction .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring results in a molecule that has both basic and acidic properties .Chemical Reactions Analysis

Imidazole can act as a base and as a weak acid, making it amphoteric. This allows it to participate in various chemical reactions. For example, it can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

Imidazole is a crystalline solid at room temperature and it has a melting point of 89-91 degrees Celsius. It is soluble in water, alcohol, and ether .Aplicaciones Científicas De Investigación

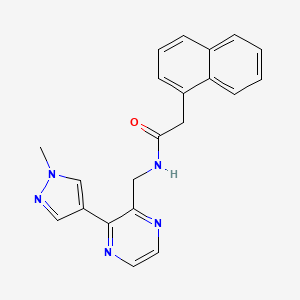

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridines, the class of heterocyclic scaffolds to which this compound belongs, have significant relevance in medicinal chemistry. Researchers have investigated their potential as drug candidates for various diseases. The direct functionalization of imidazo[1,2-a]pyridines is considered an efficient strategy for constructing derivatives with desired pharmacological properties .

Antitumor Agents

The design and synthesis of novel compounds based on imidazole derivatives have led to promising antitumor agents. For instance, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been explored for their inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . Further investigations into the piperazine compound’s antitumor potential could yield valuable insights.

Metal-Free Catalysis

The direct functionalization of imidazo[1,2-a]pyridines via metal-free catalysis is an emerging area of interest. Researchers have explored various strategies, including radical reactions and photocatalysis, to modify these heterocyclic scaffolds . The piperazine compound’s reactivity in metal-free systems could contribute to greener and more sustainable synthetic methods.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODARUCYPNHDMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)